![molecular formula C36H36FeO2P2 B12063636 (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

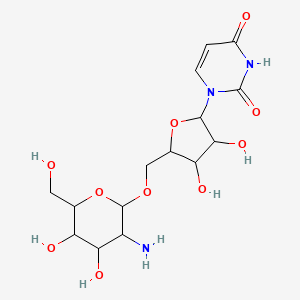

(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine est un ligand de phosphine chiral. Ce composé se distingue par son application en catalyse asymétrique, où il joue un rôle crucial en facilitant les réactions énantiosélectives. La présence à la fois de groupes ferrocène et phosphine dans sa structure contribue à ses propriétés chimiques uniques et à sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine implique généralement plusieurs étapes :

Préparation du dérivé du ferrocène : Le matériau de départ, le ferrocène, subit une lithiation à l’aide de n-butyllithium, suivie d’une réaction avec un électrophile approprié pour introduire les substituants souhaités.

Introduction de la phosphine : Les groupes di(2-furyl)phosphine et di(3,5-xylyl)phosphine sont introduits par des réactions de substitution nucléophile. Cette étape nécessite souvent l’utilisation de bases fortes et de températures contrôlées pour garantir la sélectivité.

Résolution chirale : La dernière étape implique la résolution du mélange racémique pour obtenir l’énantiomère (S) souhaité. Cela peut être réalisé par chromatographie chirale ou en utilisant un auxiliaire chiral pendant la synthèse.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les optimisations pour le rendement, la pureté et la rentabilité sont essentielles. Des techniques telles que la synthèse en flux continu et la chromatographie automatisée peuvent être utilisées pour améliorer l’efficacité.

Analyse Des Réactions Chimiques

Types de réactions

(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine subit différents types de réactions, notamment :

Oxydation : Les groupes phosphine peuvent être oxydés en oxydes de phosphine à l’aide d’oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Les réactions de réduction peuvent convertir les oxydes de phosphine en phosphines à l’aide d’agents réducteurs tels que le trichlorosilane.

Substitution : Le composé peut participer à des réactions de substitution où les ligands de phosphine sont remplacés par d’autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Réduction : Trichlorosilane, hydrure de lithium et d’aluminium.

Substitution : Bases fortes comme l’hydrure de sodium, nucléophiles comme les halogénoalcanes.

Principaux produits

Oxydation : Oxydes de phosphine.

Réduction : Phosphines régénérées.

Substitution : Nouveaux dérivés de phosphine avec différents substituants.

Applications de la recherche scientifique

Chimie

En chimie, this compound est largement utilisé comme ligand en catalyse asymétrique. Il facilite les réactions énantiosélectives d’hydrogénation, d’hydroformylation et de couplage croisé, conduisant à la production de molécules chirales avec un excès énantiomérique élevé.

Biologie et médecine

La capacité du composé à induire la chiralité le rend précieux dans la synthèse de produits pharmaceutiques. Les médicaments chiraux présentent souvent une efficacité améliorée et des effets secondaires réduits par rapport à leurs homologues racémiques. Ce ligand est utilisé dans la synthèse d’ingrédients pharmaceutiques actifs (API) et d’intermédiaires.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques fins et de produits agrochimiques. Son rôle en catalyse permet de rationaliser les processus, de réduire les déchets et d’améliorer la durabilité globale de la fabrication chimique.

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective hydrogenation, hydroformylation, and cross-coupling reactions, leading to the production of chiral molecules with high enantiomeric excess.

Biology and Medicine

The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. This ligand is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps streamline processes, reduce waste, and improve the overall sustainability of chemical manufacturing.

Mécanisme D'action

Le mécanisme par lequel (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerce ses effets implique une coordination à un centre métallique, formant un complexe métal-ligand. Ce complexe participe ensuite à des cycles catalytiques, facilitant la transformation des substrats en produits. L’environnement chiral créé par le ligand induit l’énantiosélectivité, garantissant que les produits sont formés avec une pureté stéréochimique élevée.

Comparaison Avec Des Composés Similaires

Composés similaires

1,1’-Bis(diphénylphosphino)ferrocène (dppf) : Un autre ligand à base de ferrocène, couramment utilisé dans les réactions de couplage croisé.

BINAP (2,2’-Bis(diphénylphosphino)-1,1’-binaphthyl) : Un ligand chiral utilisé dans l’hydrogénation asymétrique et d’autres processus catalytiques.

Josiphos : Une famille de ligands de phosphine chiraux utilisés dans diverses réactions catalytiques asymétriques.

Unicité

(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine se distingue par sa combinaison unique de groupes ferrocène et phosphine, qui offrent à la fois stabilité et réactivité. Sa capacité à induire des niveaux élevés d’énantiosélectivité le rend particulièrement précieux dans la synthèse de composés chiraux, le distinguant d’autres ligands.

La polyvalence et l’efficacité de ce composé en catalyse en font un outil important à la fois dans la recherche universitaire et les applications industrielles.

Propriétés

Formule moléculaire |

C36H36FeO2P2 |

|---|---|

Poids moléculaire |

618.5 g/mol |

InChI |

InChI=1S/C31H31O2P2.C5H5.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m1../s1 |

Clé InChI |

RSLVVMYIUWTJGJ-KHZPMNTOSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe] |

SMILES canonique |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)

![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)